ethyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with an amino group and a 3-methylphenyl moiety at positions 4 and 5, respectively. The triazole ring is linked via a sulfanylacetamido bridge to an ethyl benzoate ester group. This structural framework is common in medicinal chemistry, where triazole derivatives are explored for antimicrobial, anti-inflammatory, and anti-exudative activities .
Properties
IUPAC Name |
ethyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-3-28-19(27)14-7-9-16(10-8-14)22-17(26)12-29-20-24-23-18(25(20)21)15-6-4-5-13(2)11-15/h4-11H,3,12,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPNALDMAAJYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group on the triazole ring can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
ethyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
- Anti-Exudative Activity : Furan-substituted triazoles (e.g., 3.1–3.21) demonstrated significant anti-exudative effects, likely due to the electron-rich furan moiety enhancing interaction with inflammatory targets .
- Antimicrobial Activity : Pyridinyl and electron-withdrawing groups (e.g., chloro, nitro) on the triazole core improved antimicrobial potency. Derivatives like KA3 and KA4 showed MIC values as low as 12.5 µg/mL against E. coli and S. aureus .
- Physical Properties : Methyl and methoxybenzoyl substituents (e.g., in ) influenced melting points and IR spectral features, suggesting enhanced stability and hydrogen-bonding capacity.
Role of Substituents
- Amino Group (Position 4): Critical for hydrogen bonding and solubility. In KA-series compounds, this group contributed to antimicrobial activity by interacting with bacterial enzymes .
- Aryl Groups (Position 5) : 3-Methylphenyl (target compound) vs. 4-chlorophenyl () or furan (): Hydrophobic aryl groups enhance membrane penetration, while polar groups (e.g., nitro in ) improve target specificity.
- Sulfanylacetamido Linker : Facilitates conjugation with benzoate esters, balancing lipophilicity and bioavailability .
Biological Activity
Ethyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its efficacy against different biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
- Introduction of the Sulfanyl Group : A nucleophilic substitution reaction introduces the sulfanyl group.
- Acetylation : The acetyl group is added using acetic anhydride or acetyl chloride.
- Esterification : The final step involves esterification to form the ethyl ester using ethanol and a strong acid catalyst.
The biological activity of this compound is largely attributed to the interaction of its structural components with specific molecular targets, including enzymes and receptors. The triazole ring and sulfanyl group are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. Research indicates that compounds with similar structures can exhibit various pharmacological effects, including antimicrobial and anticancer properties .
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity. In studies, several synthesized derivatives showed effectiveness against a range of microorganisms, indicating that this compound may also possess similar properties. For example, compounds containing the triazole moiety have been reported to inhibit bacterial growth effectively .
Anticancer Activity
Recent studies have indicated that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities to this compound have shown promise in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized triazole derivatives demonstrated that certain compounds exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for these compounds, showing significant effectiveness compared to standard antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Effective against Staphylococcus aureus |
| Compound B | 16 | Effective against Escherichia coli |
| Ethyl Triazole Derivative | 12 | Moderate activity against both |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies evaluating the cytotoxic effects of this compound on cancer cell lines revealed promising results. Cell viability assays indicated a dose-dependent reduction in cell viability.
| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (HCT-116) |
|---|---|---|
| 10 | 85 | 90 |
| 25 | 65 | 70 |
| 50 | 40 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
